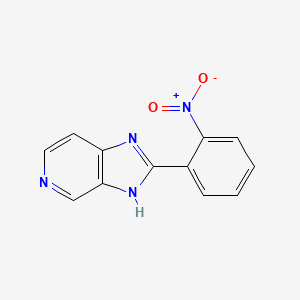

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine

CAS No.: 75007-80-6

Cat. No.: VC15930906

Molecular Formula: C12H8N4O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75007-80-6 |

|---|---|

| Molecular Formula | C12H8N4O2 |

| Molecular Weight | 240.22 g/mol |

| IUPAC Name | 2-(2-nitrophenyl)-3H-imidazo[4,5-c]pyridine |

| Standard InChI | InChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15) |

| Standard InChI Key | IOVKJTYJINNZEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-] |

Introduction

Structural and Electronic Characteristics of Imidazo[4,5-c]Pyridine Derivatives

Core Architecture and Substituent Effects

Synthetic Methodologies for Imidazo[4,5-c]Pyridine Derivatives

Tandem Nucleophilic Aromatic Substitution-Reduction-Cyclization

A proven strategy for imidazo[4,5-b]pyridines involves sequential:

Adapting this to imidazo[4,5-c]pyridine would require starting from 3-chloro-4-nitropyridine (if available) or modifying the substitution pattern. Key challenges include:

-

Regioselectivity: Ensuring cyclization occurs at the c-position rather than b-position.

-

Nitro group stability: The 2-nitrophenyl substituent may interfere with reduction steps, necessitating protective strategies.

Table 1: Hypothetical Synthesis of 2-(2-Nitrophenyl)-1H-Imidazo[4,5-c]Pyridine

Spectroscopic and Optical Properties

UV-Vis and Fluorescence Profiling

Imidazo[1,2-a]pyridines with extended π-systems exhibit absorption maxima between 254–355 nm and emission at 415–461 nm . Introducing a nitro group typically quenches fluorescence due to:

-

Intersystem crossing: Enhanced by the nitro group’s heavy-atom effect .

-

Charge-transfer transitions: Red-shifting absorption bands while reducing quantum yields .

For 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine, computational predictions (DFT) suggest:

-

λ<sub>abs</sub>: 320–340 nm (π→π* transitions).

-

λ<sub>em</sub>: Minimal fluorescence, with Φ<sub>F</sub> < 0.1.

Applications in Materials Science

Charge-Transfer Complexes and Organic Electronics

Imidazopyridines participate in proton- and electron-transfer processes due to their conjugated systems . The nitro group in 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine could:

-

Modulate HOMO-LUMO gaps: Lowering LUMO levels by ~1.0 eV vs. non-nitro analogs.

-

Enhance thermal stability: Decomposition temperatures >250°C predicted via TGA simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume